4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid
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Overview
Description
4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidine core with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the cyclopenta[d]pyrimidine core, which can be achieved through a series of cyclization reactions involving appropriate precursors. The benzoic acid moiety is then introduced via a coupling reaction, often using reagents such as benzoic acid derivatives and suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzoic acid moiety can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for designing new pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism of action of 4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid: Similar structure with a thieno ring instead of a benzoic acid moiety.
4-((4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl)benzoic acid: Contains a pyrazolo ring, offering different chemical properties.
Uniqueness
4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid is unique due to its specific combination of a cyclopenta[d]pyrimidine core and a benzoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-[(4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14-12-2-1-3-13(12)16-9-17(14)8-10-4-6-11(7-5-10)15(19)20/h4-7,9H,1-3,8H2,(H,19,20) |
InChI Key |
HXUWZEBXVWMTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN(C2=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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